molecular formula C11H14N2O B13533541 2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol

2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol

Cat. No.: B13533541
M. Wt: 190.24 g/mol
InChI Key: GWEFEHQLUYAYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indole-3-carboxaldehyde
  • 1-methyl-1H-indole-2-carboxylic acid
  • 1-methyl-1H-indole-5-carboxylic acid

Uniqueness

2-amino-1-(1-methyl-1H-indol-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the amino and hydroxyl groups provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-amino-1-(1-methylindol-5-yl)ethanol

InChI

InChI=1S/C11H14N2O/c1-13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-6,11,14H,7,12H2,1H3

InChI Key

GWEFEHQLUYAYBG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CN)O

Origin of Product

United States

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